ferrocin B ferrocin B
Brand Name: Vulcanchem
CAS No.: 114562-40-2
VCID: VC0220628
InChI:
SMILES:
Molecular Formula: C10H14O
Molecular Weight: 0

ferrocin B

CAS No.: 114562-40-2

Cat. No.: VC0220628

Molecular Formula: C10H14O

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

ferrocin B - 114562-40-2

Specification

CAS No. 114562-40-2
Molecular Formula C10H14O
Molecular Weight 0

Introduction

Chemical Properties and Structure

Molecular Structure and Formula

Ferrocin B is a complex iron-containing cyclodepsipeptide with a molecular formula of C51H84FeN13O19 or C51H82FeN13O20 (variations exist in different databases). The compound has a molecular weight of 1239.1 g/mol or 1253.13 g/mol depending on the source. Its CAS registry number is 114562-40-2 .

The IUPAC name for ferrocin B is iron(3+);(Z)-N-[(12S,18S,21R,30S)-6,15,27-tris[3-[acetyl(oxido)amino]propyl]-12,18-bis(hydroxymethyl)-2,5,8,11,17,20,23,26,29-nonaoxo-21-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacont-30-yl]dec-3-enamide .

The structure includes a ferric ion (Fe3+) complexed with three hydroxamate moieties forming an octahedral iron complex . This structural arrangement is critical for its biological activity and stability.

Table 1: Chemical Properties of Ferrocin B

PropertyValueSource
Molecular FormulaC51H84FeN13O19PubChem
Alternative FormulaC51H82FeN13O20ChemicalBook
Molecular Weight1239.1 g/molPubChem
Alternative Weight1253.13 g/molChemicalBook
CAS Number114562-40-2ChemicalBook
Structure TypeCyclodepsipeptide, Iron-containing peptidePubChem

Discovery and Isolation

Original Identification

Ferrocins, including ferrocin B, were first isolated from the culture filtrate of Pseudomonas fluorescens YK-310 . The initial discovery came during a screening program for new antipseudomonal antibiotics using strain NS as the test organism . These compounds were initially called TAN-866 before being renamed as ferrocins .

Isolation Process

The isolation process involved multiple steps of purification:

  • Butanol extraction of the culture filtrate

  • Column chromatography using adsorption resin

  • Silica gel chromatography

  • Preparative reverse-phase High-Performance Liquid Chromatography (HPLC)

The structures were subsequently elucidated using spectroscopic and degradative methods . Structural analysis revealed that ferrocins contain three hydroxamate moieties per ferric ion, which forms an octahedral iron complex .

Biological Activity and Mechanism of Action

Antibacterial Properties

Ferrocin B exhibits strong antibacterial activity primarily against Gram-negative bacteria, with particularly potent inhibitory effects on Pseudomonas aeruginosa . Although ferrocins showed similar antibacterial activity against both Escherichia coli and Pseudomonas aeruginosa on standard assay media in vitro, they demonstrated selective therapeutic effects against Pseudomonas aeruginosa in experimentally infected mice .

Table 2: Biological Activity of Ferrocin B

ParameterValue/ObservationSource
Primary ActivityAntibacterial against Gram-negative bacteriaMedChemExpress
Target SpecificityParticularly effective against Pseudomonas aeruginosaMedChemExpress
ED50 in mouse model0.593 mg/kg against Pseudomonas aeruginosaMedChemExpress
In vitro spectrumActive against Escherichia coli and Pseudomonas aeruginosaPubMed
In vivo selectivitySelective therapeutic effects against Pseudomonas aeruginosaPubMed

Comparative Analysis with Related Compounds

Relationship to Other Ferrocins

Ferrocin B is one of a family of related compounds (ferrocins A, B, C, and D) all produced by Pseudomonas fluorescens YK-310 . These compounds share similar structural features as iron-containing cyclic decapeptides .

Context Within Iron-Containing Antibiotics

Iron-containing antibiotics represent an important class of antimicrobial compounds. While the search results don't provide direct comparisons between ferrocin B and other iron-containing peptide antibiotics, it's worth noting that compounds like ferrocene and its derivatives have been extensively studied for their antimicrobial properties .

Based on their structural features, ferrocins appear to be distinct from ferrocene-based compounds, as ferrocins are peptide-based with iron coordinated by hydroxamate groups , while ferrocene features an iron atom sandwiched between two cyclopentadienyl rings .

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